3'-butylsulfanyl-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one
Description
3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of indole, triazino, and benzoxazepine rings, making it a subject of interest in medicinal and organic chemistry due to its potential biological activities.
Properties
IUPAC Name |
3'-butylsulfanyl-5-fluorospiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-2-3-10-30-20-24-18-17(26-27-20)13-6-4-5-7-15(13)25-21(29-18)14-11-12(22)8-9-16(14)23-19(21)28/h4-9,11,25H,2-3,10H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMDCYPDTNKKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)C5=C(C=CC(=C5)F)NC4=O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one involves multiple steps, starting with the preparation of the core indole structure. The synthetic route typically includes:
Condensation Reactions: The initial step involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide to form the indole core.
Spiro Formation: The spiro linkage is introduced through a cyclization reaction, often involving the use of strong acids or bases to facilitate ring closure.
Functional Group Introduction: The butylsulfanyl and fluorine groups are introduced through nucleophilic substitution reactions, using appropriate reagents such as butylthiol and fluorinating agents.
Chemical Reactions Analysis
3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it is studied for its potential as an antimalarial, antidepressant, and antileishmanial agent.
Organic Chemistry: It serves as a building block for the synthesis of other heterocyclic compounds, which are of interest in drug discovery and development.
Biological Studies: The compound’s ability to interact with biological macromolecules makes it a candidate for studying DNA intercalation and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one is not fully understood. it is believed to exert its effects through:
Comparison with Similar Compounds
Similar compounds include:
3’-(Butylsulfanyl)-5-chloro-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one: This compound differs by having a chlorine atom instead of a fluorine atom.
3-butylsulfanyl-6-(3-chlorophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine: This compound has a chlorophenyl group and lacks the spiro linkage.
The uniqueness of 3’-butylsulfanyl-5-fluorospiro[1H-indole-3,6’-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one lies in its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
